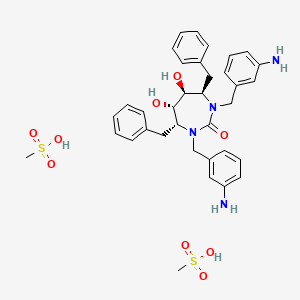

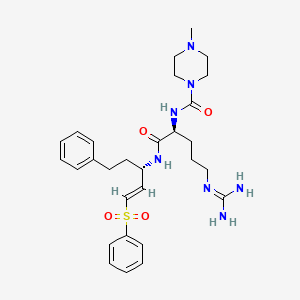

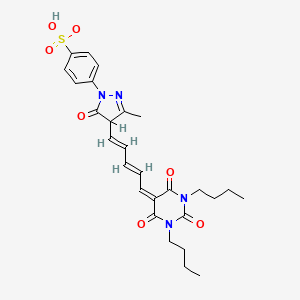

Mozenavir dimesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. Diese Verbindung ist auf dem Gebiet der medizinischen Chemie aufgrund ihrer potenziellen therapeutischen Anwendungen bei der Behandlung von HIV/AIDS von Bedeutung.

Herstellungsmethoden

Die Synthese von XM-412 umfasst mehrere Schritte. Eine der Syntheserouten beinhaltet die Swern-Oxidation von N-(Benzyloxycarbonyl)-®-Phenylalaninol zur Herstellung eines Aldehyds, der anschließend einer Vanadium-vermittelten Pinacol-Kupplung unterzogen wird, um ein Diol zu erhalten . Die Hydroxylgruppen des Diols werden unter Verwendung von [2-(Trimethylsilyl)-ethoxy]methylchlorid und Diisopropylethylamin in Dimethylformamid zu einem Trimethylsilylethyoxymethylether geschützt . Die N-Benzyloxycarbonylgruppen werden durch Hydrogenolyse über Palladium auf Kohlenstoff entfernt, um ein Diamin zu erhalten, das anschließend mit Carbonyldiimidazol zu einem cyclischen Harnstoff cyclisiert wird .

Chemische Reaktionsanalyse

XM-412 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. So wird die Swern-Oxidation verwendet, um einen Alkohol in einen Aldehyd zu überführen . Die Verbindung unterliegt auch einer Hydrogenolyse, bei der die Reduktion von Nitrogruppen zu Aminen unter Verwendung katalytischer Hydrierung erfolgt . Darüber hinaus kann die Verbindung Alkylierungsreaktionen durchlaufen, wie zum Beispiel die Alkylierung von Diazepinon mit m-Nitrobenzyl-bromid in Gegenwart von Natriumhydrid .

Wissenschaftliche Forschungsanwendungen

XM-412 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere auf dem Gebiet der medizinischen Chemie. Es wird in erster Linie als HIV-Protease-Inhibitor verwendet, was es zu einer wertvollen Verbindung bei der Entwicklung antiretroviraler Therapien macht . Die Fähigkeit der Verbindung, die HIV-Protease zu hemmen, ist entscheidend, um die Reifung von viralen Partikeln zu verhindern und so die Viruslast bei Patienten mit HIV/AIDS zu reduzieren .

Wirkmechanismus

Der Wirkmechanismus von XM-412 beinhaltet die Hemmung der HIV-Protease, eines Enzyms, das für die Reifung infektiöser viraler Partikel essentiell ist . Durch die Bindung an die aktive Stelle der Protease verhindert XM-412 die Spaltung von viralen Polyproteinen, die für die Produktion reifer Virionen notwendig ist . Diese Hemmung stört den viralen Replikationszyklus und reduziert die Ausbreitung des Virus im Wirt .

Vorbereitungsmethoden

The synthesis of XM-412 involves several steps. One of the synthetic routes includes the Swern oxidation of N-(benzyloxycarbonyl)-®-phenylalaninol to produce an aldehyde, which is then subjected to a vanadium-mediated pinacol coupling to yield a diol . The hydroxyl groups of the diol are protected using [2-(trimethylsilyl)-ethoxy]methyl chloride and diisopropylethylamine in dimethylformamide to form a trimethylsilyl ethoxymethyl ether . The N-benzyloxycarbonyl groups are removed by hydrogenolysis over palladium on carbon to afford a diamine, which is then cyclized with carbonyldiimidazole to produce a cyclic urea .

Analyse Chemischer Reaktionen

XM-412 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Swern oxidation is used to convert an alcohol to an aldehyde . The compound also undergoes hydrogenolysis, which involves the reduction of nitro groups to amines using catalytic hydrogenation . Additionally, the compound can undergo alkylation reactions, such as the alkylation of diazepinone with m-nitrobenzyl bromide in the presence of sodium hydride .

Wissenschaftliche Forschungsanwendungen

XM-412 has several scientific research applications, particularly in the field of medicinal chemistry. It is primarily used as an HIV protease inhibitor, which makes it a valuable compound in the development of antiretroviral therapies . The compound’s ability to inhibit HIV protease is crucial for preventing the maturation of viral particles, thereby reducing the viral load in patients with HIV/AIDS .

Wirkmechanismus

The mechanism of action of XM-412 involves the inhibition of HIV protease, an enzyme essential for the maturation of infectious viral particles . By binding to the active site of the protease, XM-412 prevents the cleavage of viral polyproteins, which is necessary for the production of mature virions . This inhibition disrupts the viral replication cycle and reduces the spread of the virus within the host .

Vergleich Mit ähnlichen Verbindungen

XM-412 ähnelt anderen HIV-Protease-Inhibitoren wie Ritonavir und Saquinavir . XM-412 ist aufgrund seiner spezifischen chemischen Struktur und Syntheseroute einzigartig, die Vorteile in Bezug auf Potenz und Selektivität bieten können . Andere ähnliche Verbindungen umfassen Indinavir und Nelfinavir, die ebenfalls als HIV-Protease-Inhibitoren wirken, sich aber in ihren chemischen Eigenschaften und pharmakokinetischen Profilen unterscheiden .

Eigenschaften

CAS-Nummer |

177932-89-7 |

|---|---|

Molekularformel |

C35H44N4O9S2 |

Molekulargewicht |

728.9 g/mol |

IUPAC-Name |

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one;methanesulfonic acid |

InChI |

InChI=1S/C33H36N4O3.2CH4O3S/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26;2*1-5(2,3)4/h1-18,29-32,38-39H,19-22,34-35H2;2*1H3,(H,2,3,4)/t29-,30-,31+,32+;;/m1../s1 |

InChI-Schlüssel |

HINZVVDZPLARRP-YSVIXOAZSA-N |

SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Isomerische SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Kanonische SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DMP 450 DMP-450 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B1684164.png)

![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)

![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)

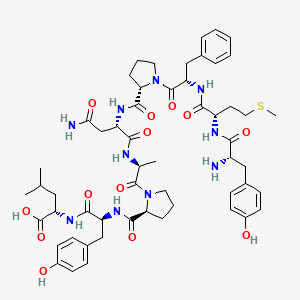

![(E)-N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(E)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1684171.png)

![4-[(4-chloroanilino)methyl]-N,N-diethylaniline](/img/structure/B1684180.png)